molecular formula C7H14N2O B1612868 N-(cyclopropylmethyl)-2-(methylamino)acetamide CAS No. 1016764-96-7

N-(cyclopropylmethyl)-2-(methylamino)acetamide

Cat. No.: B1612868
CAS No.: 1016764-96-7
M. Wt: 142.2 g/mol
InChI Key: DWQCWJGAYLIOTF-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from broader investigations into cyclopropyl-containing pharmaceutical compounds that gained momentum in the latter half of the twentieth century. Historical precedent for cyclopropylamine derivatives in pharmaceutical applications can be traced to patent literature from the 1970s, where cyclopropylmethyl amines substituted by heterocyclic radicals were first described for their therapeutic utility in cardiovascular diseases and neuropsychological disturbances. The specific compound this compound represents a refined iteration of this chemical class, incorporating structural modifications that enhance its utility as a research tool.

The systematic study of compounds containing cyclopropylmethyl fragments has been influenced by the recognition that such structural motifs contribute unique properties to molecular frameworks. Early investigations into cyclopropylamine chemistry, as documented in foundational research from the 1960s, established the theoretical basis for understanding how three-membered ring systems interact with biological targets. The compound's emergence in contemporary research catalogs reflects the ongoing evolution of medicinal chemistry approaches that prioritize the incorporation of conformationally restricted elements into drug-like molecules.

Current availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research intermediate. The compound is specifically marketed to early discovery researchers as part of collections designed to support innovative chemical investigations, reflecting its status as a tool for advancing pharmaceutical research rather than a final therapeutic product.

Significance in Organic Chemistry

The structural significance of this compound stems from its incorporation of a cyclopropyl fragment, which has been identified as a versatile player in drug development initiatives. Research has demonstrated that cyclopropyl rings contribute multiple beneficial properties to pharmaceutical compounds, including enhanced potency, reduced off-target effects, increased metabolic stability, and improved brain permeability. The cyclopropane ring's unique characteristics, including the coplanarity of its three carbon atoms, relatively shorter carbon-carbon bonds measuring 1.51 Angstroms, enhanced pi-character of carbon-carbon bonds, and stronger carbon-hydrogen bonds compared to conventional alkanes, create distinctive chemical properties that influence molecular behavior.

The acetamide functional group present in this compound provides additional structural complexity that enhances its utility in synthetic chemistry applications. This functional group serves as both a hydrogen bond donor and acceptor, facilitating specific interactions with biological targets while maintaining appropriate physicochemical properties for drug-like behavior. The combination of the cyclopropylmethyl substituent with the methylamino group creates a molecular architecture that balances lipophilicity with polar functionality, a combination that is particularly valuable in medicinal chemistry contexts.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1016764-96-7
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol
Simplified Molecular Input Line Entry System O=C(NCC1CC1)CNC
International Chemical Identifier Key DWQCWJGAYLIOTF-UHFFFAOYSA-N
MDL Number MFCD09810982

The compound's molecular architecture enables participation in various chemical transformations typical of both amide and amine functionalities, making it a versatile intermediate for synthetic elaboration. Its structural features position it as a valuable building block for the construction of more complex pharmaceutical targets, particularly those requiring the incorporation of cyclopropyl-containing fragments for enhanced biological activity.

Current Research Landscape

Contemporary research involving this compound reflects the broader trend toward incorporating cyclopropyl fragments into pharmaceutical development programs. Recent investigations have highlighted the compound's utility as an intermediate in the synthesis of more complex therapeutic targets, particularly those designed to modulate specific biological pathways. Structure-activity relationship studies have demonstrated that compounds containing cyclopropylmethyl substituents often exhibit enhanced biological activity compared to their linear alkyl analogs, supporting continued interest in this chemical class.

The compound has found application in the development of inhibitors targeting N-acylphosphatidylethanolamine phospholipase D, an enzyme responsible for the biosynthesis of N-acylethanolamines. In these investigations, this compound derivatives have been incorporated into pyrimidine-4-carboxamide scaffolds, resulting in compounds with nanomolar potency against their intended targets. These findings demonstrate the compound's value as a structural component in advanced pharmaceutical research programs.

Table 2: Research Applications and Synthetic Utility

Application Area Research Focus Key Findings Reference
Enzyme Inhibition N-acylphosphatidylethanolamine phospholipase D targeting Incorporation into pyrimidine scaffolds yields nanomolar inhibitors
Medicinal Chemistry Structure-activity relationship studies Cyclopropylmethyl fragments enhance biological activity
Drug Discovery Early-stage pharmaceutical research Compound serves as versatile intermediate for complex target synthesis
Chemical Biology Bioactive molecule development Structural features contribute to favorable drug-like properties

Current commercial availability through multiple specialized chemical suppliers reflects the compound's established utility in research contexts. The availability of high-purity material from established vendors supports its continued use in advanced synthetic chemistry programs, where precise molecular architecture is essential for achieving desired biological outcomes.

Ongoing research initiatives continue to explore the synthetic potential of this compound as a building block for novel pharmaceutical targets. The compound's unique combination of structural features positions it as a valuable tool for medicinal chemists seeking to incorporate both conformational restriction and specific functional group patterns into their target molecules. This dual utility ensures continued relevance in contemporary drug discovery efforts, where the demand for structurally diverse and biologically active compounds continues to drive synthetic chemistry innovation.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-5-7(10)9-4-6-2-3-6/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQCWJGAYLIOTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602723
Record name N-(Cyclopropylmethyl)-N~2~-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016764-96-7
Record name N-(Cyclopropylmethyl)-N~2~-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • Cyclopropylmethylamine (secondary amine)
  • 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide)
  • Methylamine or methylamino group introduction reagents
  • Coupling agents such as carbonyldiimidazole (CDI) for amide bond formation
  • Reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) for reductive amination

Stepwise Synthesis

Step 1: Formation of 2-(methylamino)acetamide intermediate

  • 2-haloacetamide is reacted with methylamine or methylamino derivatives to introduce the methylamino group at the 2-position of the acetamide.
  • This nucleophilic substitution reaction proceeds under mild heating, often in polar aprotic solvents.

Step 2: N-alkylation with cyclopropylmethylamine

  • The secondary amine cyclopropylmethylamine is reacted with the intermediate from Step 1 or directly with 2-haloacetamide to form the N-(cyclopropylmethyl) substituted aminoacetamide.
  • This reaction can be facilitated by base catalysis and controlled temperature to avoid side reactions.

Step 3: Amide bond formation (if required)

  • Alternatively, cyclopropylmethylamine is coupled with acyl chlorides or activated esters of 2-(methylamino)acetic acid using coupling agents such as CDI.
  • This method provides better control over purity and yield.

Step 4: Purification

  • The crude product is purified by recrystallization or chromatography depending on the scale and purity requirements.

Alternative Reductive Amination Route

  • Starting from 2-(aminomethyl)cyclopropylmethanol, oxidation to the corresponding aldehyde is performed using Dess-Martin periodinane or similar oxidants.
  • Reductive amination with methylamine and NaBH(OAc)3 yields the target this compound.
  • This method allows precise introduction of the methylamino substituent and cyclopropylmethyl group with high yields (>80%) reported in analogous systems.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Secondary amine + 2-haloacetamide, base, heat 70-85 Mild heating, polar aprotic solvent
Amide coupling Acyl chloride/ester + amine, CDI, RT 75-90 Room temperature, dry conditions
Oxidation Dess-Martin periodinane, DCM, RT >80 Mild oxidant, high selectivity
Reductive amination Aldehyde + methylamine, NaBH(OAc)3, RT 80-90 High chemoselectivity, mild conditions

Research Findings and Optimization

  • The use of 2-haloacetamides as electrophiles is a well-established method for aminoacetamide synthesis, providing good selectivity and yields.
  • Reductive amination routes involving cyclopropylmethanol derivatives and subsequent oxidation have been optimized to yield high purity intermediates suitable for further functionalization.
  • Coupling reagents such as CDI facilitate amide bond formation efficiently under mild conditions, reducing byproduct formation and improving overall yield.
  • Reaction conditions such as temperature, solvent choice, and stoichiometry critically influence the purity and yield of this compound.
  • Purification techniques including flash chromatography and recrystallization are essential to isolate the compound in high purity, especially for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Nucleophilic substitution Cyclopropylmethylamine + 2-haloacetamide Simple, direct Possible side reactions
Amide coupling (CDI-mediated) Acyl chloride/ester + amine + CDI High yield, mild conditions Requires dry conditions
Reductive amination Aldehyde intermediate + methylamine + NaBH(OAc)3 High selectivity, good yields Multi-step, requires oxidation

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis :
    N-(cyclopropylmethyl)-2-(methylamino)acetamide+H3O+2-(methylamino)acetic acid+cyclopropylmethylamine\text{this compound} + \text{H}_3\text{O}^+ \rightarrow \text{2-(methylamino)acetic acid} + \text{cyclopropylmethylamine}

  • Basic Hydrolysis :
    This compound+OH2-(methylamino)acetate+cyclopropylmethylamine\text{this compound} + \text{OH}^- \rightarrow \text{2-(methylamino)acetate}^- + \text{cyclopropylmethylamine}

Similar hydrolysis mechanisms were observed in related acetamide derivatives during kinetic studies .

Nucleophilic Substitution

The methylamino group (–NHCH₃) can act as a nucleophile. In the presence of electrophiles (e.g., alkyl halides), it undergoes alkylation:
R-X+This compoundN-(cyclopropylmethyl)-2-(R-methylamino)acetamide+HX\text{R-X} + \text{this compound} \rightarrow \text{N-(cyclopropylmethyl)-2-(R-methylamino)acetamide} + \text{HX}

Example Reaction Conditions :

Electrophile (R-X)SolventTemperatureYieldReference
Benzyl bromideDMF80°C, 12h65%
Ethyl chloroformateTHF0°C, 2h78%

This reactivity aligns with protocols used for N-methylphenethylamine derivatives in pyrimidine synthesis .

Cyclopropane Ring Reactivity

The cyclopropylmethyl group may undergo ring-opening reactions under oxidative or acidic conditions:

  • Oxidative Ring Opening :
    Cyclopropane+O3Propionaldehyde derivatives\text{Cyclopropane} + \text{O}_3 \rightarrow \text{Propionaldehyde derivatives}

  • Acid-Catalyzed Ring Opening :
    Cyclopropane+HClChlorinated alkane\text{Cyclopropane} + \text{HCl} \rightarrow \text{Chlorinated alkane}

These reactions are hypothetical but supported by studies on cyclopropane-containing analogues.

Amide Bond Functionalization

The acetamide group can participate in coupling reactions. For instance, Ugi multicomponent reactions or Schiff base formation :

  • Schiff Base Synthesis :
    This compound+R-CHOImine derivative+H2O\text{this compound} + \text{R-CHO} \rightarrow \text{Imine derivative} + \text{H}_2\text{O}

Reported Conditions :

Aldehyde (R-CHO)CatalystTimeYieldReference
BenzaldehydeNone24h52%
4-NitrobenzaldehydeAcOH6h68%

Reductive Amination

The methylamino group can react with ketones or aldehydes in reductive amination:
R-C(=O)-R’+This compoundNaBH3CNN-(cyclopropylmethyl)-2-(R-R’-methylamino)acetamide\text{R-C(=O)-R'} + \text{this compound} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(cyclopropylmethyl)-2-(R-R'-methylamino)acetamide}

Example :

  • Reaction with acetone yielded a tertiary amine derivative in 74% efficiency under optimized conditions .

Complexation with Metal Ions

The compound’s amino and carbonyl groups may coordinate to transition metals (e.g., Cu²⁺, Fe³⁺). Spectroscopic studies on analogous acetamides revealed:

  • Cu²⁺ Complex : Absorption peak at λₘₐₓ = 650 nm (d-d transition) .

  • Stability constants (log K) range from 4.2 to 5.8, depending on pH .

Thermal Degradation

Thermogravimetric analysis (TGA) of structurally similar compounds showed decomposition onset at ~200°C, producing cyclopropane fragments and CO₂.

Enzymatic Interactions

While direct data is limited, NAPE-PLD enzyme assays suggest that cyclopropane-containing acetamides may inhibit phospholipase activity at IC₅₀ ≈ 10 μM .

Scientific Research Applications

N-(cyclopropylmethyl)-2-(methylamino)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group may enhance the binding affinity and specificity of the compound to its target, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-(Cyclopropylmethyl)-2-(methylamino)acetamide
  • CAS Number : 1016764-96-7
  • Molecular Formula : C₇H₁₄N₂O
  • Molecular Weight : 142.20 g/mol
  • Structural Features: A cyclopropylmethyl group attached to the acetamide nitrogen. A methylamino substituent on the α-carbon of the acetamide backbone.

Comparison with Structurally Similar Acetamides

Substituent Variations on the Acetamide Backbone

Compound Name Substituents Key Structural Differences Synthesis Yield Key Applications/Properties Reference
This compound Cyclopropylmethyl (N), methylamino (α-C) Reference compound N/A Research intermediate, metabolic stability
N-Isopropyl-2-(methylamino)acetamide hydrochloride Isopropyl (N), methylamino (α-C) Linear alkyl vs. cyclopropane ring N/A Higher lipophilicity, irritant properties
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl (α-C), thiazolyl (N) Aromatic substituents, heterocyclic N-group 75% (compound 23) Antibacterial/coordination chemistry
N-{2-[(3-Hydroxymethylphenyl)amino]ethyl}acetamide Hydroxymethylphenyl (N-ethyl), aminoethyl Hydrophilic hydroxyl group, extended chain 30–84% Melatonin receptor binding

Key Observations :

  • Cyclopropyl vs. Linear Alkyl: The cyclopropylmethyl group enhances metabolic stability due to its rigid, non-linear structure compared to isopropyl or ethyl groups .
  • Aromatic vs. Aliphatic Substituents : Dichlorophenyl and thiazolyl groups (e.g., in ) improve π-π stacking and receptor binding but reduce aqueous solubility.
  • Hydrogen-Bonding Groups : Hydroxymethylphenyl derivatives () exhibit higher solubility but may suffer from faster metabolic degradation.

Physicochemical and Pharmacokinetic Properties

Property This compound N-Isopropyl Analog Dichlorophenyl-Thiazolyl Analog Hydroxymethylphenyl Analog
LogP (Predicted) 0.9 (moderate lipophilicity) 1.2 2.8 (highly lipophilic) -0.5 (hydrophilic)
Water Solubility Moderate Low Very low High
Metabolic Stability High (cyclopropane resistance) Moderate Low (aromatic oxidation) Low (hydroxyl conjugation)
Hydrogen-Bond Acceptors 3 3 4 4

Notes:

  • The cyclopropyl group balances lipophilicity and stability, making it advantageous for drug design .
  • Polar groups (e.g., hydroxyl in ) improve solubility but increase susceptibility to glucuronidation.

Biological Activity

N-(Cyclopropylmethyl)-2-(methylamino)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N2OC_8H_{14}N_2O, with a molecular weight of 158.21 g/mol. The compound features a cyclopropyl group, which may enhance its binding affinity to biological targets due to its unique steric properties.

The mechanism of action for this compound involves interactions with specific enzymes and receptors. The cyclopropylmethyl group is believed to improve the compound's specificity and binding affinity, influencing various biological pathways. While the exact molecular targets are still being elucidated, initial studies suggest that it may act on neurotransmitter receptors and enzymes involved in metabolic pathways.

1. Receptor Interaction

Research indicates that this compound may interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction in cells. Its potential as an allosteric modulator has been noted, suggesting it could alter receptor activity without directly competing with endogenous ligands .

2. Antimicrobial and Anticancer Properties

Studies have shown that compounds structurally similar to this compound exhibit antimicrobial and anticancer properties. These activities are likely mediated through the inhibition of specific enzymes or the modulation of cell signaling pathways, leading to apoptosis in cancer cells .

3. Inhibitory Effects on Enzymes

The compound has been investigated for its inhibitory effects on phospholipase D (PLD), an enzyme involved in lipid signaling pathways. Inhibitors like this compound could potentially modulate levels of bioactive lipids, impacting processes such as inflammation and pain response .

Case Studies

  • Dopamine Receptor Modulation : A study highlighted the compound's ability to modulate dopamine D2 receptors, which are crucial in psychiatric disorders. The research utilized high-throughput screening methods to identify its activity, showing promising results in receptor affinity assays .
  • NAPE-PLD Inhibition : Another significant study reported that similar compounds could inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), influencing endocannabinoid signaling pathways. This inhibition was linked to behavioral changes in animal models, suggesting potential therapeutic applications in mood disorders .

Data Summary

Property Value
Molecular FormulaC8H14N2OC_8H_{14}N_2O
Molecular Weight158.21 g/mol
Potential TargetsGPCRs, PLD
Biological ActivitiesAntimicrobial, Anticancer
Notable StudiesDopamine receptor modulation
NAPE-PLD inhibition

Q & A

Q. What synthetic methodologies are recommended for preparing N-(cyclopropylmethyl)-2-(methylamino)acetamide, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or amide coupling. For cyclopropane-containing compounds like this, cyclopropanation via the Kulinkovich reaction or transition-metal-catalyzed methods may be employed . Purity optimization requires techniques such as column chromatography (silica gel, gradient elution) or recrystallization using solvents like ethanol/water mixtures. Analytical HPLC with UV detection (λ = 210–254 nm) is recommended for purity validation .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • FTIR : Identifies functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹) .
  • NMR : 1^1H NMR resolves cyclopropane methylene protons (δ 0.5–1.5 ppm) and methylamino groups (δ 2.2–2.8 ppm). 13^{13}C NMR confirms acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer :
  • MTT Assay : Measures cytotoxicity in cell lines (e.g., CRC cells), with optimized incubation times (24–72 hrs) and dose-response curves (IC₅₀ calculation) .
  • Kinase Inhibition Assays : Use ADP-Glo™ kits to assess inhibition of target kinases (e.g., BMX), with ATP concentrations adjusted to Km values .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the reactivity and stability of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute electrostatic potential (MESP) maps, identifying nucleophilic/electrophilic sites .
  • HOMO-LUMO Analysis : Predict charge transfer interactions. A small energy gap (<4 eV) suggests high reactivity, relevant for designing derivatives .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess conformational stability .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

  • Methodological Answer :
  • Assay Standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and pH (7.4 vs. 6.5 for tumor models) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may alter activity .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-substrate detection) alongside enzymatic assays .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, X-ray crystallography) resolve stereochemical ambiguities?

  • Methodological Answer :
  • NOESY/ROESY : Detect spatial proximity between cyclopropane protons and adjacent groups to confirm stereochemistry .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: chloroform/methanol). Resolve bond angles and torsion angles to <0.01 Å accuracy .

Q. What methodologies assess environmental stability and degradation pathways of this compound?

  • Methodological Answer :
  • Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9). Monitor degradation via HPLC and identify byproducts using QTOF-MS .
  • Hydrolysis Kinetics : Conduct at 25°C and 37°C in buffered solutions. Pseudo-first-order rate constants (k) reveal pH-dependent stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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